![molecular formula C8H7Cl2FN2O3 B2373285 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 937600-35-6](/img/structure/B2373285.png)
6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
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Description
“6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H4ClFN2O2 . It is a hydrochloride hydrate and its molecular weight is 269.06 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid” has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the experimental data .Physical And Chemical Properties Analysis
The compound is a hydrochloride hydrate and is solid in physical form . It has a molecular weight of 269.06 . The InChI code for the compound is 1S/C8H4ClFN2O2.ClH.H2O/c9-4-1-2-5-11-6 (8 (13)14)7 (10)12 (5)3-4;;/h1-3H, (H,13,14);1H;1H2 .Scientific Research Applications
Antifungal Applications
Imidazo[1,2-a]pyridine derivatives, including 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, have been found to exhibit antifungal properties .
Anti-Diabetes Applications
These compounds have also been studied for their potential anti-diabetic effects .
Antiparasitic Applications
Research has shown that these compounds can have antiparasitic effects .
Anti-Inflammatory Applications
Imidazo[1,2-a]pyridine derivatives have been found to possess anti-inflammatory properties .
Anti-Proliferative Activity
These compounds have been studied for their anti-proliferative activity, which could make them useful in cancer research .
Acetylcholinesterase Inhibitors
Imidazo[1,2-a]pyridine derivatives can also act as acetylcholinesterase inhibitors . This could potentially make them useful in the treatment of diseases like Alzheimer’s.
7. Ligands for Gamma-Hydroxybutyric Acid (GHB) Binding Sites These compounds can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This could potentially make them useful in neurological research.
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, including 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, have been studied for their potential as antituberculosis agents .
properties
IUPAC Name |
6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALODLZLCVTUQQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
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